3-Hydroxy-4,5-dimethoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 3-Hydroxy-4,5-dimethoxybenzoic acid, such as 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid, has been achieved through a preparative scale from readily available starting materials. These processes involve multiple steps, including nitration, methoxyl substitution, and reduction, without the need for chromatographic separation, showcasing the synthetic accessibility of such compounds (Laak & Scharf, 1989).
Molecular Structure Analysis
The molecular geometry and vibrational spectrum of closely related compounds, such as 4-hydroxybenzoic acid, have been extensively studied using Density Functional Theory (DFT) and experimental methods like IR and Raman spectroscopy. These studies provide detailed insights into the monomeric and dimeric forms in the gas phase, highlighting the stability and conformations of these molecules (Brandán et al., 2010).
Chemical Reactions and Properties
The introduction of protecting groups, such as methoxybenzyl groups, has been explored for hydroxy functions in related molecules. These protecting groups facilitate subsequent chemical transformations by providing stability under various conditions, including strong acids, which is crucial for complex organic synthesis (Nakajima, Abe, & Yonemitsu, 1988).
Physical Properties Analysis
The synthesis and characterization of compounds similar to 3-Hydroxy-4,5-dimethoxybenzoic acid have led to the determination of their crystal structures. For instance, the structure of 3,4-dimethoxybenzoic acid was elucidated using single-crystal X-ray diffraction, revealing the formation of hydrogen-bonded dimers and providing a basis for understanding the physical properties of these compounds (Pinkus, Kautz, & Ahobila-Vajjula, 2002).
Scientific Research Applications
Application Summary
“3-Hydroxy-4,5-dimethoxybenzoic acid” is used in the study of lignin bioconversion, a process that involves the breakdown of lignin, a complex organic polymer found in the cell walls of many plants, into simpler, valuable chemicals .
Methods of Application
In a recent study, researchers engineered a hydrogen peroxide (H2O2) tunnel in a cytochrome P450 monooxygenase from Rhodopseudomonas palustris, enabling it to carry out peroxygenase activity . This modified enzyme, CYP199A4, was then used to explore the O-demethylation of various methoxy-substituted benzoic acid derivatives, including "3-Hydroxy-4,5-dimethoxybenzoic acid" .
Organic Chemistry: Natural Product Synthesis
Application Summary
“3-Hydroxy-4,5-dimethoxybenzoic acid” is frequently used in the field of organic chemistry research, particularly in the study of natural product synthesis . This compound is often a key intermediate or a starting material in the synthesis of more complex molecules, such as lignans, flavonoids, and other polyphenols .
Methods of Application
In the synthesis of more complex molecules, “3-Hydroxy-4,5-dimethoxybenzoic acid” can be used as a starting material or an intermediate . The specific methods of application would depend on the target molecule being synthesized .
Results or Outcomes
The use of “3-Hydroxy-4,5-dimethoxybenzoic acid” in natural product synthesis has led to the creation of a variety of complex molecules, including lignans, flavonoids, and other polyphenols . These molecules are of interest due to their presence in various plants and their potential biological activities .
Chromatographic Analysis: Standard or Reference Compound
Application Summary
“3-Hydroxy-4,5-dimethoxybenzoic acid” is used as a standard or reference compound in chromatographic analysis . This helps to identify similar compounds in complex mixtures .
Methods of Application
In chromatographic analysis, “3-Hydroxy-4,5-dimethoxybenzoic acid” is used as a reference compound . The specific methods of application would depend on the type of chromatography being used and the nature of the complex mixture being analyzed .
Results or Outcomes
The use of “3-Hydroxy-4,5-dimethoxybenzoic acid” as a reference compound in chromatographic analysis has helped in the identification of similar compounds in complex mixtures . This has been beneficial in various fields, including environmental science, food science, and pharmaceutical research .
Polymerization Reactions: Precursor for Synthesis
Application Summary
“3-Hydroxy-4,5-dimethoxybenzoic acid” is used in studies aimed at understanding the mechanisms of polymerization reactions . It can act as a precursor for the synthesis of more elaborate polymeric materials .
Methods of Application
In polymerization reactions, “3-Hydroxy-4,5-dimethoxybenzoic acid” is used as a precursor . The specific methods of application would depend on the type of polymerization reaction being studied and the nature of the polymeric material being synthesized .
Results or Outcomes
The use of “3-Hydroxy-4,5-dimethoxybenzoic acid” as a precursor in polymerization reactions has led to the synthesis of more elaborate polymeric materials . This has contributed to the development of new materials with potential applications in various industries .
properties
IUPAC Name |
3-hydroxy-4,5-dimethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIBQVFJXGQICQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172689 | |
Record name | 3,4-Dimethoxy-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4,5-dimethoxybenzoic acid | |
CAS RN |
1916-08-1 | |
Record name | 3-Hydroxy-4,5-dimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1916-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxy-5-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1916-08-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethoxy-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-4,5-dimethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXYVERATRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6FH4N7RMW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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